molecular formula C6H4N2O B12283142 5-Formyl-1H-pyrrole-2-carbonitrile

5-Formyl-1H-pyrrole-2-carbonitrile

Cat. No.: B12283142
M. Wt: 120.11 g/mol
InChI Key: XYZSMVVLDYNTHK-UHFFFAOYSA-N
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Description

5-Formyl-1H-pyrrole-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C6H4N2O It features a pyrrole ring substituted with a formyl group at the 5-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-1H-pyrrole-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-cyanoacetamide with an appropriate aldehyde under acidic conditions to form the pyrrole ring. Another method includes the cyclization of a suitable precursor such as 2-cyano-3-formylpropanoic acid under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Formyl-1H-pyrrole-2-carbonitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Chemistry: 5-Formyl-1H-pyrrole-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. Its derivatives are explored for their pharmacological activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Formyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The formyl and cyano groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

  • 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
  • 5-Formyl-3,4-dimethyl-1H-pyrrole-2-carbonitrile
  • 1H-Pyrrole-2-carbonitrile

Comparison: Compared to similar compounds, 5-Formyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both formyl and cyano groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

IUPAC Name

5-formyl-1H-pyrrole-2-carbonitrile

InChI

InChI=1S/C6H4N2O/c7-3-5-1-2-6(4-9)8-5/h1-2,4,8H

InChI Key

XYZSMVVLDYNTHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)C#N)C=O

Origin of Product

United States

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